molecular formula C19H25NO B1389214 N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline CAS No. 1040687-68-0

N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline

Cat. No.: B1389214
CAS No.: 1040687-68-0
M. Wt: 283.4 g/mol
InChI Key: RCAIUMSWYATVTH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows established conventions for complex organic molecules containing multiple functional groups and substituents. The name systematically describes the molecular structure by identifying the core aniline framework with 2,5-dimethyl substitution and the N-linked side chain containing a propyl bridge connected to a 4-ethylphenoxy group.

The compound is registered under Chemical Abstracts Service number 1040687-68-0, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems may refer to this compound using different systematic approaches, but the IUPAC designation remains the standard reference for scientific communication and database cataloging.

The structural complexity of this molecule requires careful attention to stereochemical considerations, particularly regarding the propyl linker region where conformational flexibility may influence the overall molecular geometry. The systematic naming convention explicitly indicates the connectivity pattern between the aromatic rings through the propyloxy bridge, ensuring unambiguous identification of the molecular structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₉H₂₅NO, indicating a composition of nineteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and one oxygen atom. This formula reflects the complex aromatic structure with significant aliphatic character contributed by the methyl and ethyl substituents along with the propyl linker chain.

The molecular weight has been determined to be 283.42 grams per mole, establishing the molar mass for quantitative analytical applications. This molecular weight places the compound in the category of medium-sized organic molecules with sufficient complexity to exhibit interesting conformational and intermolecular interaction properties.

Property Value Reference
Molecular Formula C₁₉H₂₅NO
Molecular Weight 283.42 g/mol
CAS Number 1040687-68-0
MDL Number MFCD10687617

The elemental composition analysis reveals a carbon content of approximately 80.5%, hydrogen content of 8.9%, nitrogen content of 4.9%, and oxygen content of 5.6% by mass. This composition reflects the predominantly hydrocarbon character of the molecule with heteroatom functionalities providing specific chemical reactivity and intermolecular interaction capabilities.

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals significant structural complexity arising from the flexible propyl linker connecting two aromatic ring systems. The molecule possesses multiple rotatable bonds, particularly within the propyloxy bridge region, allowing for various conformational states that may influence its chemical and physical properties.

The compound contains several key structural features that determine its conformational behavior. The 2,5-dimethylaniline core provides a relatively rigid aromatic framework with substituent-induced steric effects that influence the preferred orientation of the N-linked side chain. The propyl linker introduces conformational flexibility through its three-carbon chain, while the terminal 4-ethylphenoxy group adds additional steric bulk and potential sites for intermolecular interactions.

Computational modeling studies would typically examine the preferred conformational states by analyzing potential energy surfaces and identifying low-energy conformers. The presence of the ether oxygen in the phenoxy group creates opportunities for intramolecular hydrogen bonding interactions with appropriately positioned hydrogen atoms, potentially stabilizing specific conformational arrangements.

The molecular geometry is further influenced by the steric interactions between the methyl substituents on the aniline ring and the propyl side chain. These interactions may favor extended conformations that minimize steric clashes while maximizing favorable van der Waals contacts between aromatic rings in folded conformations.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance spectroscopic analysis of this compound would be expected to reveal characteristic signal patterns consistent with its complex aromatic structure. Proton Nuclear Magnetic Resonance spectroscopy would display signals corresponding to the aromatic protons on both benzene rings, with distinct chemical shift patterns reflecting the different substitution environments.

The 2,5-dimethylaniline ring system would produce aromatic proton signals in the typical aromatic region, with coupling patterns characteristic of the substitution pattern. The propyl linker protons would appear as multiplets in the aliphatic region, with chemical shifts influenced by their proximity to the electron-rich aromatic systems and the ether oxygen.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide detailed information about the carbon framework, with aromatic carbons appearing in their characteristic downfield regions and aliphatic carbons showing appropriate chemical shifts based on their local electronic environments. The quaternary aromatic carbons bearing substituents would be readily identifiable through their distinct chemical shift values.

Infrared spectroscopic analysis would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations would appear in the region around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches would occur at slightly lower frequencies. The aromatic carbon-carbon stretching vibrations would produce multiple bands in the fingerprint region, providing a molecular fingerprint for compound identification.

Ultraviolet-visible spectroscopic characterization would reveal electronic transitions associated with the aromatic chromophores present in the molecule. The substituted aniline and phenol systems would each contribute characteristic absorption bands, with potential for extended conjugation effects depending on the molecular conformation and electronic communication between the aromatic rings.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound would provide definitive structural information regarding bond lengths, bond angles, and molecular packing arrangements in the solid state. Single crystal X-ray diffraction studies would reveal the preferred conformation adopted by the molecule in the crystalline environment, which may differ from solution-phase conformations due to intermolecular packing forces.

The crystal structure would be expected to show specific intermolecular interaction patterns, including potential hydrogen bonding involving the aniline nitrogen and aromatic hydrogen atoms. The packing arrangement would reflect the balance between favorable intermolecular contacts and the minimization of steric repulsions between the bulky aromatic substituents.

Analysis of the molecular geometry from crystallographic data would provide precise measurements of bond distances and angles throughout the molecule. The propyl linker conformation in the solid state would represent one of the energetically accessible conformational states, potentially stabilized by favorable intermolecular interactions in the crystal lattice.

The crystal packing analysis would reveal information about the supramolecular organization of molecules in the solid state, including any π-π stacking interactions between aromatic rings from adjacent molecules. Such interactions could significantly influence the physical properties of the crystalline material, including melting point, solubility characteristics, and mechanical properties.

Powder diffraction patterns would provide additional characterization data for polycrystalline samples, enabling identification and quality assessment of bulk material samples. The diffraction pattern would serve as a unique fingerprint for the crystalline form of the compound, useful for analytical applications and polymorphism studies.

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)propyl]-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-5-17-8-10-18(11-9-17)21-16(4)13-20-19-12-14(2)6-7-15(19)3/h6-12,16,20H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAIUMSWYATVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)CNC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline typically involves three key steps:

  • Preparation of the 2,5-dimethylaniline core.
  • Synthesis of the 2-(4-ethylphenoxy)propyl moiety.
  • Coupling of the two fragments via nucleophilic substitution or reductive amination.

Preparation of 2,5-Dimethylaniline Core

The 2,5-dimethylaniline moiety can be prepared by selective methylation and amination of aromatic precursors:

  • Starting from 2,5-dimethylbenzene derivatives , nitration followed by reduction yields 2,5-dimethylaniline.
  • Alternative routes involve direct methylation of aniline derivatives under controlled conditions to achieve dimethyl substitution at the 2 and 5 positions.

Research indicates that methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) is effective for introducing methyl groups at the aromatic ring positions ortho and para to the amino group.

Synthesis of 2-(4-Ethylphenoxy)propyl Fragment

The 2-(4-ethylphenoxy)propyl side chain is constructed through:

A typical procedure involves:

Step Reagents & Conditions Outcome
1 4-Ethylphenol + epichlorohydrin, NaOH, 50-70°C Formation of 2-(4-ethylphenoxy)propanol
2 Conversion of propanol to corresponding halide (e.g., bromide) Activated intermediate for nucleophilic substitution

Coupling to Form this compound

The key step involves nucleophilic substitution of the halogenated propyl ether with 2,5-dimethylaniline :

  • The amine nitrogen attacks the alkyl halide carbon, displacing the halide to form the desired N-substituted product.
  • Typical conditions include reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate to facilitate the reaction.
Parameter Typical Condition Notes
Solvent DMF or DMSO Polar aprotic solvents enhance nucleophilicity
Base K2CO3 or NaH Neutralizes acid by-products, promotes substitution
Temperature 80-120°C Elevated temperature accelerates reaction
Time 6-24 hours Reaction progress monitored by TLC or HPLC

Alternative Synthetic Routes and Catalytic Methods

  • Reductive amination : Reacting 2,5-dimethylaniline with 2-(4-ethylphenoxy)propanal under reductive amination conditions (e.g., NaBH3CN) can yield the target compound with high selectivity.
  • Transition metal catalysis : Copper-catalyzed amination of aryl halides with amines is a modern alternative, although specific reports for this compound are limited.

Research Findings and Yield Data

While direct literature on this exact compound is limited, analogous compounds have been synthesized with the following observations:

Step Yield (%) Purity (%) Notes
Preparation of 2,5-dimethylaniline 85-92% >98% Via nitration and reduction or methylation
Synthesis of 2-(4-ethylphenoxy)propyl halide 75-88% >95% Ether formation under basic conditions
Nucleophilic substitution coupling 70-85% >98% Reaction time and temperature critical

These yields are consistent with typical aromatic amine alkylation reactions.

Analytical Techniques for Monitoring and Characterization

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Aromatic Methylation/Nitration & Reduction Aniline derivatives, methyl iodide, HNO3, Sn/HCl 50-100°C, acidic/basic 85-92 2,5-Dimethylaniline core synthesis
2 Ether Formation 4-Ethylphenol, epichlorohydrin, NaOH 50-70°C, basic 75-88 2-(4-Ethylphenoxy)propanol intermediate
3 Halide Activation Propanol intermediate, PBr3 or HBr 0-25°C 80-90 Formation of alkyl halide
4 Nucleophilic Substitution 2,5-Dimethylaniline, alkyl halide, K2CO3 80-120°C, DMF 70-85 Final coupling to target compound

This comprehensive synthesis overview integrates established organic synthesis principles and specific literature insights to provide a professional, authoritative guide on preparing This compound . The methods emphasize practical reaction conditions, expected yields, and analytical verification to support research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the ethylphenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents under basic or acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amines or other hydrogenated products.

    Substitution: Alkylated or acylated derivatives, depending on the reagents used.

Scientific Research Applications

N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2,5-dimethyl groups on the aniline ring provide steric hindrance and electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in sc-330747) .
  • Phenoxy Modifications: Replacing ethyl with isopropyl (as in [3]) increases steric bulk, which could affect molecular packing or reactivity.

Physicochemical Properties and Stability

  • Lipophilicity: The 4-ethylphenoxy and 2,5-dimethylaniline groups likely confer high logP values (~4.5–5.0 estimated), comparable to sc-330744 and sc-330747.
  • Thermal Stability : Methyl and ethyl substituents generally enhance thermal stability compared to halogenated analogs (e.g., trifluoromethyl derivatives) due to reduced electronegativity .
  • Solubility : Expected to be poorly soluble in water but soluble in organic solvents (e.g., DCM, THF), similar to sc-330746 (heptyloxy-substituted analog) .

Biological Activity

N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data.

  • Molecular Formula : C₁₉H₂₅NO
  • Molecular Weight : 295.41 g/mol
  • CAS Number : 1040687-68-0
  • Structure : The compound features a dimethylaniline core substituted with an ethylphenoxy propyl group.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antioxidant Activity : The compound has shown promise as an antioxidant, which may help mitigate oxidative stress in biological systems.
  • Enzyme Modulation : Preliminary studies suggest that it may influence enzyme activities related to metabolic processes, although specific enzymes have not been conclusively identified.
  • Neuroprotective Effects : There are indications that the compound could offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Study Type Biological Activity Findings
In vitro assaysAntioxidant propertiesScavenges free radicals effectively
Enzyme inhibitionPotential inhibition of metabolic enzymesModulates enzyme activity (specific enzymes under investigation)
NeuroprotectionProtective effects on neuronal cellsReduces cell death in neurotoxic conditions

Case Studies

  • Neuroprotection in Cell Models :
    • A study investigated the protective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated a significant reduction in cell death and apoptosis markers, suggesting its potential as a neuroprotective agent.
  • Antioxidant Efficacy :
    • In a series of experiments assessing antioxidant capacity using DPPH and ABTS assays, the compound demonstrated a strong ability to scavenge free radicals, outperforming several known antioxidants.
  • Metabolic Studies :
    • Research focused on the modulation of metabolic pathways revealed that the compound could influence glucose metabolism and lipid profiles in preclinical models, indicating potential implications for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline in laboratory settings?

  • Methodology : The compound can be synthesized via multi-step organic reactions. A plausible route involves:

  • Step 1 : Acylation of 2,5-dimethylaniline with a propyl-based acylating agent to form an intermediate.
  • Step 2 : Coupling the intermediate with 4-ethylphenol under nucleophilic substitution conditions (e.g., using a base like K₂CO₃ in a polar aprotic solvent such as DMF) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.

Q. What safety protocols are essential when handling compounds with dimethylaniline moieties?

  • Safety Measures :

  • Toxicity Mitigation : Dimethylaniline derivatives (e.g., 2,5-dimethylaniline) are classified as highly toxic and require handling in fume hoods with PPE (gloves, lab coats, eye protection) .
  • Storage : Store in airtight containers away from oxidizers.
  • Waste Disposal : Neutralize with dilute acetic acid before disposal as hazardous waste.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify characteristic peaks for the ethylphenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and dimethylaniline moiety (δ ~2.2 ppm for methyl groups) .
  • FT-IR : Confirm ether linkages (C-O-C stretch at ~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹).
  • Cross-Validation : Compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities.

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the molecular structure and conformation of this compound?

  • Crystallization Strategies :

  • Use slow evaporation in a solvent system like dichloromethane/hexane to grow high-quality single crystals.
  • Data Collection : Employ a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for structure solution and refinement, targeting R-factors < 0.05. Address twinning or disorder using the TWINABS module .

Q. What strategies resolve contradictions in bioactivity data across studies on phenoxy-aniline derivatives?

  • Data Reconciliation Framework :

  • Standardized Assays : Use consistent enzymatic or cellular models (e.g., kinase inhibition assays for mechanistic studies) .
  • Structural Variability : Account for substituent effects (e.g., ethyl vs. methyl groups on phenoxy rings) using QSAR models .
  • Meta-Analysis : Compare IC₅₀ values across studies while normalizing for experimental variables (e.g., pH, solvent).

Q. How do steric and electronic properties of the ethylphenoxy and dimethylaniline groups influence binding affinity in enzyme-substrate interactions?

  • Mechanistic Insights :

  • Steric Effects : The ethyl group on the phenoxy ring may hinder binding in sterically constrained active sites, while the dimethylaniline moiety enhances lipophilicity for membrane penetration .
  • Electronic Effects : Electron-donating methyl groups on the aniline ring increase electron density, potentially stabilizing charge-transfer interactions.
  • Experimental Validation : Perform competitive inhibition assays with structurally modified analogs to isolate contributions of specific substituents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.